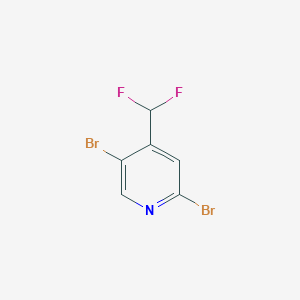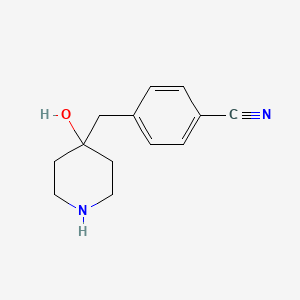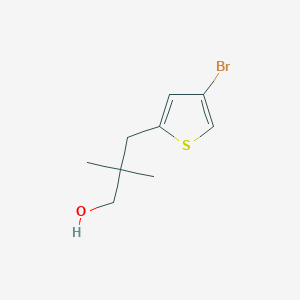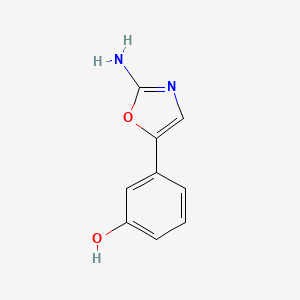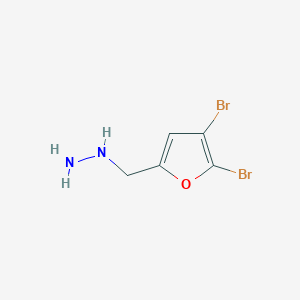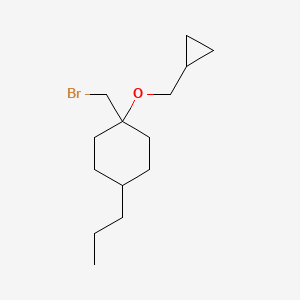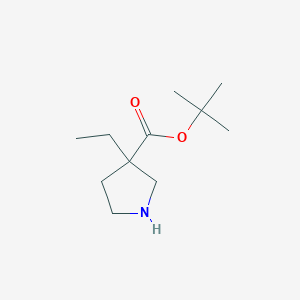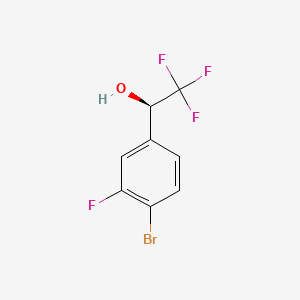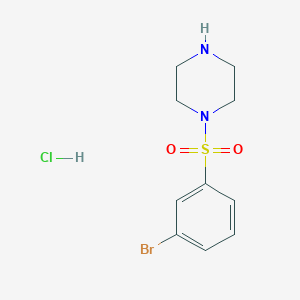
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is a chemical compound with the molecular formula C10H14BrClN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
科学的研究の応用
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, affecting their function and signaling pathways .
類似化合物との比較
Similar Compounds
1-(2,3-Dichlorophenyl)piperazinehydrochloride: Similar in structure but contains two chlorine atoms instead of a bromine atom.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a bromine atom.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is unique due to the presence of the bromine atom in the 3-bromobenzenesulfonyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine atoms .
特性
分子式 |
C10H14BrClN2O2S |
|---|---|
分子量 |
341.65 g/mol |
IUPAC名 |
1-(3-bromophenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
InChIキー |
XCTMXSKVLNDUAM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
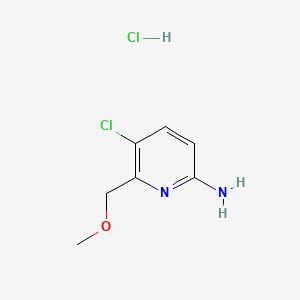

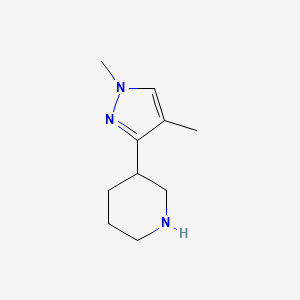
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)

